molecular formula C20H17FN4O B7548128 3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile

3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile

Cat. No. B7548128
M. Wt: 348.4 g/mol
InChI Key: ZQZWIYOHBRXCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile, also known as FIPB, is a chemical compound that has gained significant attention in the field of scientific research. FIPB is a potent inhibitor of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. FIPB has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders.

Mechanism of Action

3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile is a potent inhibitor of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile binds to the 5-HT1A receptor and prevents the binding of serotonin, a neurotransmitter that is involved in the regulation of mood and anxiety. By inhibiting the 5-HT1A receptor, 3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile increases the levels of serotonin in the brain, which can lead to anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile has also been studied for its potential use in the treatment of drug addiction and alcoholism. 3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile has been shown to reduce drug-seeking behavior in animal models of addiction and to reduce alcohol consumption in animal models of alcoholism.

Advantages and Limitations for Lab Experiments

3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile is a potent and selective inhibitor of the serotonin 5-HT1A receptor, which makes it a valuable tool for studying the role of the 5-HT1A receptor in neuropsychiatric disorders. However, 3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile has limitations in terms of its solubility and stability, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile. One area of research is the development of new analogs of 3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile that have improved solubility and stability. Another area of research is the investigation of 3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile's potential therapeutic applications in the treatment of neuropsychiatric disorders such as anxiety, depression, and schizophrenia. Finally, there is a need for further research on the mechanisms of action of 3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile and its effects on neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile involves the reaction of 3-fluoro-4-nitrobenzonitrile with 4-(1H-indole-2-carbonyl)piperazine in the presence of a reducing agent. The reaction produces 3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile as a white crystalline solid with a high degree of purity.

Scientific Research Applications

3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders. 3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile has also been studied for its potential use in the treatment of drug addiction and alcoholism.

properties

IUPAC Name

3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O/c21-16-11-14(13-22)5-6-19(16)24-7-9-25(10-8-24)20(26)18-12-15-3-1-2-4-17(15)23-18/h1-6,11-12,23H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZWIYOHBRXCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C#N)F)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile

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